2-(2-Butoxyethoxy)ethyl acetate, also known as diethylene glycol monobutyl ether acetate, is an organic compound with the molecular formula C₁₀H₂₀O₄ and a molar mass of approximately 204.27 g/mol. It is a colorless to yellowish liquid with a mild odor and is primarily used as a solvent in various industrial applications. The compound is soluble in water and has a boiling point of around 245 °C, making it suitable for high-temperature applications .
While extensive data on BDGA's toxicity is not readily available in scientific literature, some safety concerns exist:
These reactions are significant for its use in chemical synthesis and formulation .
There are multiple methods for synthesizing 2-(2-Butoxyethoxy)ethyl acetate:
2-(2-Butoxyethoxy)ethyl acetate is utilized in various applications, including:
Interaction studies involving 2-(2-Butoxyethoxy)ethyl acetate have focused on its reactivity with other chemicals, particularly strong oxidizers and bases. It is noted that the compound may form hazardous peroxides if not stored properly. Safety data indicate that it should be handled with care to avoid reactions that could lead to hazardous conditions .
Several compounds share structural similarities or functional characteristics with 2-(2-Butoxyethoxy)ethyl acetate. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Butyl diglycol acetate | C₈H₁₈O₄ | Similar solvent properties; used in coatings |
Diethylene glycol butyl ether | C₈H₁₈O₄ | Used primarily as a solvent; lower boiling point |
Ethylene glycol butyl ether acetate | C₉H₁₈O₄ | Higher solubility in water; used in personal care products |
What sets 2-(2-Butoxyethoxy)ethyl acetate apart from these similar compounds is its specific balance between solubility, boiling point, and low toxicity, making it particularly suitable for applications requiring both performance and safety. Its unique structure allows it to act effectively as a solvent while minimizing environmental impact compared to other solvents .
2-(2-Butoxyethoxy)ethyl acetate represents a systematic nomenclature following International Union of Pure and Applied Chemistry guidelines [1] [2]. The compound's official IUPAC name reflects its structural composition through a hierarchical naming system that identifies the parent chain, substituents, and functional groups in order of priority [3].
The systematic name can be deconstructed as follows: the acetate portion indicates the presence of an acetyl functional group (CH₃CO-) attached to an oxygen atom, forming an ester linkage [1]. The ethyl component represents a two-carbon chain bearing the ester oxygen. The butoxyethoxy substituent describes a butyl group (four-carbon saturated chain) connected through an ether linkage to an ethoxy group, which is subsequently connected to the main ethyl chain through another ether bond [4].
Alternative nomenclature systems recognize this compound under several names including diethylene glycol monobutyl ether acetate, butyl carbitol acetate, and butyl diglycol acetate [1] [3]. These names reflect different approaches to describing the same molecular structure, with diethylene glycol monobutyl ether acetate emphasizing the glycol ether foundation of the molecule [5].
The Chemical Abstracts Service registry number 124-17-4 serves as the unique identifier for this compound in chemical databases worldwide [1] [6]. This CAS number facilitates unambiguous identification across different naming conventions and languages, ensuring consistency in scientific literature and regulatory documentation.
The molecular formula C₁₀H₂₀O₄ provides the elemental composition, indicating ten carbon atoms, twenty hydrogen atoms, and four oxygen atoms [1] [7]. The molecular weight of 204.26 grams per mole has been consistently reported across multiple authoritative sources [1] [6] [8].
The molecular geometry of 2-(2-Butoxyethoxy)ethyl acetate exhibits characteristic features of organic compounds containing multiple ether linkages and an ester functional group. The molecule adopts an extended conformation due to the presence of flexible ether chains that minimize steric interactions [4] [5].
The ester functional group demonstrates planar geometry around the carbonyl carbon, consistent with sp² hybridization. The carbon-oxygen double bond length in the acetate group is approximately 1.23 Angstroms, typical for carbonyl compounds [9]. The ester linkage creates a resonance-stabilized system where electron delocalization occurs between the oxygen lone pairs and the carbonyl π-system.
The butyl chain portion of the molecule adopts typical alkane conformations with tetrahedral geometry around each carbon center. The preferred conformation involves anti arrangements around carbon-carbon bonds to minimize gauche interactions [9]. The terminal methyl group demonstrates free rotation around the carbon-carbon bond axis.
The diethylene glycol ether backbone provides considerable conformational flexibility due to multiple single bonds that can undergo rotation. Each ether oxygen possesses two lone pairs of electrons arranged in approximately tetrahedral geometry, with bond angles slightly compressed from the ideal 109.5 degrees due to lone pair repulsion effects [4].
Computational studies suggest that the molecule can adopt numerous low-energy conformations due to the flexibility of the ether chains. The most stable conformations tend to maximize intramolecular hydrogen bonding opportunities while minimizing steric clashes between substituents [10]. The overall molecular shape can be described as extended and flexible, with the capability to adopt various conformations depending on the chemical environment.
The conformational preferences significantly influence the compound's physical properties, including its solubility characteristics and interaction with other molecules. The extended nature of the preferred conformations contributes to the compound's effectiveness as a solvent by providing multiple sites for intermolecular interactions [11] [12].
The infrared spectrum of 2-(2-Butoxyethoxy)ethyl acetate displays characteristic absorption bands that enable definitive identification of functional groups present in the molecule [13] [14]. The most prominent feature appears in the carbonyl stretching region at 1735-1750 cm⁻¹, corresponding to the C=O stretching vibration of the ester functional group [14]. This absorption appears as a strong, sharp peak that serves as a diagnostic marker for acetate esters.
The aliphatic C-H stretching vibrations manifest as strong absorptions in the 2800-3000 cm⁻¹ region [14] [15]. These peaks result from the numerous methyl and methylene groups present throughout the molecular structure. The asymmetric and symmetric stretching modes of CH₂ and CH₃ groups contribute to the complexity of this spectral region.
Carbon-oxygen stretching vibrations appear as multiple strong bands between 1050-1210 cm⁻¹ [14]. The ester C-O stretch typically occurs at 1163-1210 cm⁻¹, while the ether C-O stretches appear at lower frequencies around 850-1150 cm⁻¹. These multiple C-O stretching bands reflect the presence of several different ether and ester linkages within the molecule.
The C-H bending vibrations of alkyl groups appear as medium to strong absorptions in the 1350-1470 cm⁻¹ region [14] [15]. These deformation modes provide additional confirmation of the saturated hydrocarbon portions of the molecule.
The proton nuclear magnetic resonance spectrum of 2-(2-Butoxyethoxy)ethyl acetate recorded at 400 MHz in deuterated chloroform reveals distinct signal patterns characteristic of the molecular structure [16] [17]. The acetyl methyl group produces a singlet at 2.08 ppm, integrating for three protons. This signal appears as a singlet due to the absence of coupling with adjacent protons across the carbonyl group.
The ester methylene protons (-OCH₂CH₂O-) adjacent to the acetate carbonyl appear as a triplet at 4.22-4.28 ppm, integrating for two protons [17]. The triplet multiplicity results from coupling with the adjacent methylene group in the ethoxy chain. The downfield chemical shift reflects the deshielding effect of the electron-withdrawing ester oxygen.
The butyl chain terminus produces a characteristic triplet at 0.92 ppm for the terminal methyl group, integrating for three protons [17]. The butyl methylene protons generate complex multiplet patterns between 1.34-1.59 ppm, integrating for four protons total. These signals reflect the typical chemical shift range for saturated aliphatic carbons.
The ethoxy chain protons (-OCH₂CH₂O-) appear as complex multiplets in the 3.46-3.75 ppm region, integrating for eight protons total [17]. The overlapping nature of these signals results from the similar chemical environments of the multiple ether-linked methylene groups.
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts for different carbon environments [18]. The carbonyl carbon of the acetate group appears at approximately 170 ppm, typical for ester carbonyls. The acetyl methyl carbon resonates around 21 ppm, while the various methylene and methyl carbons of the alkyl chains appear in the 14-70 ppm range depending on their proximity to electronegative oxygen atoms.
The electron ionization mass spectrum of 2-(2-Butoxyethoxy)ethyl acetate exhibits fragmentation patterns consistent with the molecular structure [7] [17]. The molecular ion peak appears at m/z 204, corresponding to the molecular weight, though this peak typically shows low intensity due to extensive fragmentation of the flexible ether chains.
The base peak occurs at m/z 57, corresponding to the butyl cation (C₄H₉⁺) formed by cleavage adjacent to the ether oxygen [7]. This fragmentation represents the most stable ionic fragment due to the stabilization provided by the butyl carbocation structure.
A significant peak appears at m/z 87 with 62.9% relative intensity, assigned to the fragment C₄H₉OCH₂CH₂⁺ [7]. This ion results from cleavage of the diethylene glycol chain while retaining the butyl ether portion. The intensity of this peak reflects the stability of this particular fragment ion.
The acetyl cation (CH₃CO⁺) produces a prominent peak at m/z 43 with 93% relative intensity [7]. This fragment forms through alpha-cleavage adjacent to the carbonyl group, a characteristic fragmentation pattern for acetate esters. Additional fragments at m/z 41, 29, 27, and 15 correspond to various hydrocarbon and oxygenated fragments formed through secondary fragmentation processes.
The fragmentation pattern provides definitive structural confirmation by demonstrating the presence of the acetate ester functionality, the butyl ether chain, and the diethylene glycol backbone. The relative intensities of the fragments correlate with their thermodynamic stabilities and the ease of their formation through specific bond cleavage processes.
The comprehensive spectroscopic and physical property data compiled from multiple authoritative sources provides a complete characterization profile for 2-(2-Butoxyethoxy)ethyl acetate. The physical properties demonstrate the compound's liquid state at ambient conditions, with a boiling point of 245-247°C and melting point of -32°C [1] [6] [8]. The density ranges from 0.975-0.981 g/cm³ at 20°C, while the refractive index falls between 1.421-1.428 [6] [8] [19].
The spectroscopic data establishes definitive structural identification through characteristic absorption frequencies, chemical shifts, and fragmentation patterns. The infrared spectrum confirms the presence of ester and ether functional groups through diagnostic C=O and C-O stretching vibrations [13] [14]. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework through characteristic chemical shifts and coupling patterns [16] [17]. Mass spectrometry delivers molecular weight confirmation and structural elucidation through predictable fragmentation pathways [7] [17].
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